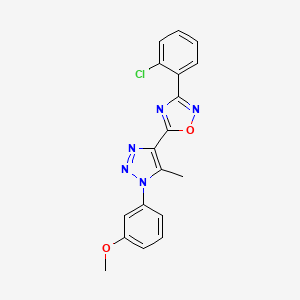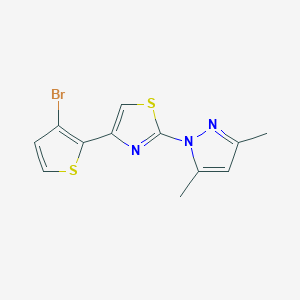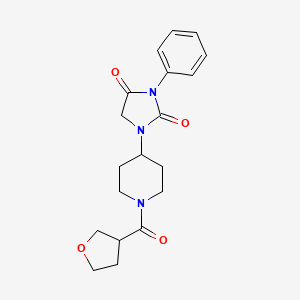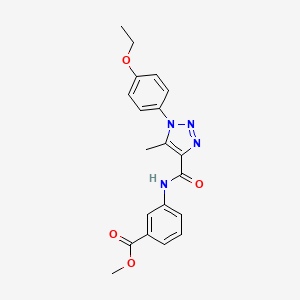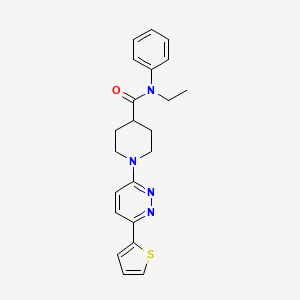
N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of intermediates such as N-1-Naphthyl-3-oxobutanamide with various reagents to yield a range of derivatives, including pyridine-2(1H)-thiones and thieno[2,3-b]pyridine derivatives . Although the exact synthesis route for N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is not provided, similar synthetic strategies could potentially be applied, involving key steps such as cyclization, substitution, and functional group transformations.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often complex and includes various functional groups that can influence the compound's reactivity and interaction with biological targets. The papers do not provide specific details on the molecular structure of this compound, but the structural motifs mentioned, such as the pyridine and thiophene rings, are known to be present in bioactive molecules with potential pharmacological applications .
Chemical Reactions Analysis
The papers describe a variety of chemical reactions that can be used to modify the core structure of heterocyclic compounds. For instance, reactions with hydrazine hydrate, formamide, and benzoyl isothiocyanate lead to the formation of different derivatives, including carbohydrazide, pyridothienopyrimidine, and thiourea derivatives . These reactions are indicative of the versatility of heterocyclic chemistry and suggest that this compound could also undergo similar transformations to yield a variety of structurally diverse and potentially bioactive compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are largely determined by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of this compound, they do mention the analytical and spectral data used to establish the structures of synthesized compounds . Such data are crucial for understanding the compound's behavior in different environments, its solubility, stability, and potential interactions with biological molecules.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
A study on thiazole-aminopiperidine hybrid analogues, including compounds synthesized from aryl thioamides, showed promising antimycobacterial activity against Mycobacterium tuberculosis. These compounds, evaluated for their in vitro activity, demonstrated significant inhibitory effects, highlighting their potential as novel inhibitors for tuberculosis treatment (Jeankumar et al., 2013).
Analgesic and Antiparkinsonian Activities
Research involving substituted pyridine derivatives prepared from related starting materials has revealed compounds with significant analgesic and antiparkinsonian activities. These findings suggest the potential of such compounds in developing therapies for pain management and Parkinson's disease (Amr et al., 2008).
Antimicrobial Activity
A series of substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives synthesized from related compounds demonstrated antimicrobial activities against various pathogens. These results indicate the utility of these compounds in creating new antimicrobial agents (Gad-Elkareem et al., 2011).
Anti-Angiogenic and DNA Cleavage Activities
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds efficiently inhibited the formation of blood vessels in vivo and exhibited differential DNA binding/cleavage abilities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Eigenschaften
IUPAC Name |
N-ethyl-N-phenyl-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-2-26(18-7-4-3-5-8-18)22(27)17-12-14-25(15-13-17)21-11-10-19(23-24-21)20-9-6-16-28-20/h3-11,16-17H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKBPIHCKNSNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)
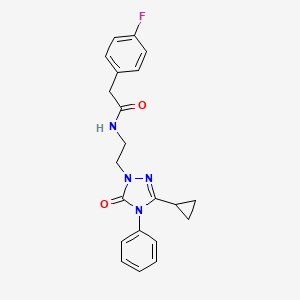
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2515985.png)
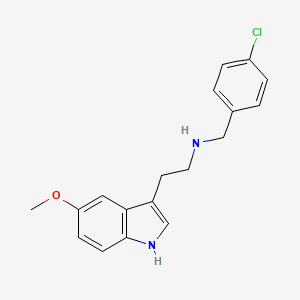
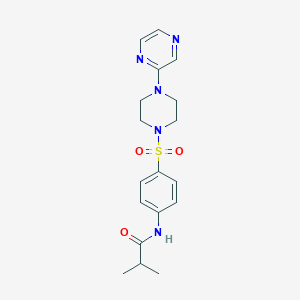
![2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride](/img/structure/B2515990.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2515991.png)
![6-(4-Fluorophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2515992.png)
![Cyclopent-3-en-1-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2515993.png)
